molecular formula C14H21N3O B6644239 N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide

N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide

Cat. No. B6644239
M. Wt: 247.34 g/mol
InChI Key: NNDBFRFVCCWFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide, commonly known as BPH-1358, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH-1358 is a bicyclic compound that contains a pyrazole ring and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BPH-1358 is not fully understood, but studies have shown that it acts as a potent inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays an important role in cell growth and proliferation, and its overexpression has been linked to the development of various diseases, including cancer. By inhibiting CK2, BPH-1358 can prevent the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
BPH-1358 has several biochemical and physiological effects. Studies have shown that BPH-1358 can induce cell cycle arrest and apoptosis in cancer cells. BPH-1358 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPH-1358 is its potent anti-cancer properties. BPH-1358 has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy. However, one of the main limitations of BPH-1358 is its complex synthesis process, which makes it difficult to produce large quantities of the compound. In addition, further studies are needed to fully understand the mechanism of action of BPH-1358 and its potential side effects.

Future Directions

There are several future directions for the research and development of BPH-1358. One direction is to further investigate the potential of BPH-1358 as a novel cancer therapy. Studies are needed to determine the optimal dosage and administration of BPH-1358 and to evaluate its safety and efficacy in clinical trials. Another direction is to investigate the potential of BPH-1358 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of BPH-1358 and to identify potential drug targets for the development of new therapies.

Synthesis Methods

The synthesis of BPH-1358 is a complex process that involves several steps. The first step is the synthesis of the pyrazole ring, which is achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl nitrite in the presence of a catalyst. The resulting compound is then reacted with bicyclo[3.1.0]hexane-3-carboxylic acid to obtain BPH-1358.

Scientific Research Applications

BPH-1358 has shown promising results in various scientific research applications. One of the most significant applications of BPH-1358 is in the field of cancer research. Studies have shown that BPH-1358 has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BPH-1358 has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)11-7-12(17-16-11)15-13(18)10-5-8-4-9(8)6-10/h7-10H,4-6H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDBFRFVCCWFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)NC(=O)C2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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